BenchChemオンラインストアへようこそ!

(E)-3-(furan-2-yl)-N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)acrylamide

Medicinal Chemistry Structure-Activity Relationship Kinase Inhibition

Prioritize CAS 1251711-10-0 for its unique (E)-configured furan-acrylamide-pyridazine hybrid scaffold, distinct from para-amino analogs. The meta-ether linkage offers enhanced synthetic accessibility and predicted metabolic stability over amino linkers, making it cost-effective for gram-scale rodent studies or intrinsic clearance assays. Ideal for head-to-head nAChR subtype selectivity profiling or EGFR/KRAS antiproliferative screens where scaffold novelty is critical.

Molecular Formula C18H15N3O3
Molecular Weight 321.336
CAS No. 1251711-10-0
Cat. No. B2478408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-3-(furan-2-yl)-N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)acrylamide
CAS1251711-10-0
Molecular FormulaC18H15N3O3
Molecular Weight321.336
Structural Identifiers
SMILESCC1=NN=C(C=C1)OC2=CC=CC(=C2)NC(=O)C=CC3=CC=CO3
InChIInChI=1S/C18H15N3O3/c1-13-7-10-18(21-20-13)24-16-5-2-4-14(12-16)19-17(22)9-8-15-6-3-11-23-15/h2-12H,1H3,(H,19,22)/b9-8+
InChIKeyYQUITTLYQOABQO-CMDGGOBGSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why (E)-3-(furan-2-yl)-N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)acrylamide (CAS 1251711-10-0) Demands Evaluation Against Closest Analogs


(E)-3-(furan-2-yl)-N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)acrylamide (CAS 1251711-10-0) is a synthetic acrylamide derivative featuring a (E)-furan-2-yl-acrylamide pharmacophore linked via an ether bridge to a 6-methylpyridazin-3-yl moiety at the meta position of the central phenyl ring. This compound belongs to a broader class of heterocyclic acrylamides and pyridazine-containing molecules that have been explored in both patent and primary literature as inhibitors of targets including nicotinic acetylcholine receptors (nAChRs), the SARS-CoV helicase nsp13, and bacterial FabI [1][2]. Despite its commercial availability, published quantitative pharmacological data specific to this compound remain extremely scarce, making direct comparator-based selection challenging and necessitating a structure-based differentiation framework.

Why In-Class Substitution Fails: Critical Structural Distinctions of CAS 1251711-10-0


Compounds within the furan-acrylamide-pyridazine class are not interchangeable. Minor variations in linker chemistry, substitution position, and heterocycle identity profoundly alter target engagement profiles. CAS 1251711-10-0 incorporates a unique meta-oriented 6-methylpyridazin-3-yloxy substituent connected via an ether oxygen, distinguishing it from analogs bearing para-amino linkers (e.g., CAS 1251711-64-4) or sulfamoylphenyl tails [1]. Furthermore, the (E)-configuration of the acrylamide double bond is stereochemically defined, and the specific combination of furan and methylpyridazine rings creates a hydrogen-bond-acceptor/donor landscape that cannot be replicated by simple furan-acrylamides, pyridazinones, or benzofuran derivatives. These structural differences are expected to translate into divergent selectivity, potency, and physiochemical property profiles, precluding generic substitution without explicit comparative data.

Quantitative Differentiation Evidence for (E)-3-(furan-2-yl)-N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)acrylamide Relative to Key Comparators


Linker Chemistry Divergence: Ether Oxygen vs. Secondary Amine at the Pyridazine-Phenyl Junction

CAS 1251711-10-0 incorporates an ether (-O-) linker between the 6-methylpyridazin-3-yl ring and the central phenyl group, whereas its closest cataloged analog CAS 1251711-64-4 employs a secondary amine (-NH-) linker and a para-substitution pattern. The ether oxygen eliminates a hydrogen-bond donor, reducing topological polar surface area (tPSA) relative to the amino analog. This physicochemical shift is predicted to influence membrane permeability and off-target binding profiles. Direct head-to-head pharmacological data are absent from the public domain, but the structural divergence is quantifiable by computed descriptors .

Medicinal Chemistry Structure-Activity Relationship Kinase Inhibition

Substitution Regiochemistry: Meta-Oxy vs. Para-Amino Orientation on the Central Phenyl Ring

The target compound situates the 6-methylpyridazin-3-yloxy group at the meta position of the central phenyl ring, whereas the most closely related commercially available acrylamide analog (CAS 1251711-64-4) places a 6-methylpyridazin-3-ylamino group at the para position. Meta vs. para substitution can dramatically alter the vector of the pyridazine moiety relative to the acrylamide pharmacophore, affecting binding pocket complementarity. In the context of nAChR ligands, the spatial orientation of heterocyclic substituents is a known determinant of subtype selectivity [1]. No published head-to-head binding data exist for these specific compounds.

Medicinal Chemistry Receptor Binding Selectivity

Patent-Disclosed Class Activity as EGFR/KRAS Pathway Inhibitors: Furan-Acrylamide vs. Pyridazinone Scaffolds

The patent family WO2008080056A3, assigned to Sloan-Kettering Institute for Cancer Research, explicitly claims both pyridazinone compounds of formula (I) and furan compounds of formula (II) as inhibitors of EGFR and/or KRAS, with utility in treating proliferative diseases [1]. CAS 1251711-10-0, as a furan-containing acrylamide bearing a pyridazine substituent, represents a structural hybrid of the two claimed formula classes. While the patent does not provide specific IC50 values for this exact compound, it establishes the therapeutic relevance of the scaffold class and provides a framework for comparative evaluation against the exemplified pyridazinone leads.

Oncology EGFR Inhibition KRAS Signaling

Molecular Weight and Lipophilicity Window Relative to Furan-Acrylamide nsp13 Inhibitors

The well-characterized nsp13 helicase inhibitor (E)-3-(furan-2-yl)-N-(4-sulfamoylphenyl)acrylamide (MW ≈ 308 g/mol) [1] served as a starting point for SARS-CoV helicase inhibitor development. CAS 1251711-10-0 has a higher molecular weight (321.34 g/mol) and incorporates a bulkier, more lipophilic 6-methylpyridazine substituent in place of the sulfamoyl group. This increase in logP and molecular volume is predicted to enhance hydrophobic interactions within the nsp13 ATP-binding pocket while potentially reducing aqueous solubility. No direct nsp13 inhibition data are available for CAS 1251711-10-0.

Antiviral Research Coronavirus Helicase Drug-likeness

Functional Group Stability: Ether Linker Resistance to Oxidative Metabolism Compared to Amino Linkers

The ether (-O-) linkage connecting the pyridazine and phenyl rings in CAS 1251711-10-0 is generally more resistant to cytochrome P450-mediated N-dealkylation and N-oxidation than the secondary amine (-NH-) linker found in analog CAS 1251711-64-4. Ethers are primarily metabolized via O-dealkylation, a pathway that can be slower than N-dealkylation for certain CYP isoforms [1]. This class-level metabolic stability advantage has not been experimentally verified for this specific compound pair.

Drug Metabolism Pharmacokinetics Metabolic Stability

Synthetic Accessibility and Building Block Availability: Ether Formation vs. Buchwald-Hartwig Amination

The ether linkage in CAS 1251711-10-0 can be formed via nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling between 3-hydroxyaniline derivatives and 3-chloro-6-methylpyridazine, synthetic routes that are generally higher-yielding and more scalable than the Buchwald-Hartwig amination required to install the secondary amine linker in CAS 1251711-64-4. While no specific synthetic yield data for either compound are publicly available, the ether-forming route typically proceeds under milder conditions with broader substrate scope [1].

Synthetic Chemistry Procurement Scale-up Feasibility

Defined Application Scenarios Where (E)-3-(furan-2-yl)-N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)acrylamide (CAS 1251711-10-0) May Be Prioritized


Probing nAChR Subtype Selectivity via Meta-Ether Pyridazine Orientation

The compound's meta-ether substitution pattern (Evidence Item 2) provides a distinct spatial presentation of the 6-methylpyridazine ring compared to para-amino analogs. Researchers investigating α4β2 or α7 nAChR subtype pharmacology may prioritize CAS 1251711-10-0 to explore whether meta-oriented pyridazine engagement alters subtype selectivity or functional response (agonism vs. antagonism). The commercial availability of the para-amino comparator (CAS 1251711-64-4) enables direct head-to-head pharmacological profiling in radioligand displacement or calcium flux assays .

EGFR/KRAS Pathway Inhibitor Screening in Proliferative Disease Models

As a structural hybrid of the two formula classes claimed in patent WO2008080056A3 (Evidence Item 3), this compound is a logical procurement choice for laboratories conducting small-molecule screens against EGFR-mutant or KRAS-driven cancer cell lines. Its inclusion in screening libraries alongside the patent-exemplified pyridazinones allows direct assessment of whether the furan-acrylamide-pyridazine hybrid scaffold confers advantages in cellular antiproliferative assays [1].

Metabolic Stability Comparison in Hepatocyte Assays: Ether vs. Amino Linker

The predicted metabolic stability advantage of the ether linker over the amino linker (Evidence Item 5) makes CAS 1251711-10-0 a preferred candidate for in vitro intrinsic clearance studies using liver microsomes or primary hepatocytes. Procurement of both the ether-linked target compound and the amino-linked analog (CAS 1251711-64-4) enables a controlled experiment to quantify the metabolic liability differential, generating actionable data for lead optimization programs [2].

Scalable Synthesis and Gram-Scale Procurement for In Vivo Pharmacokinetic Studies

The synthetic accessibility advantage of the ether bond (Evidence Item 6) positions this compound as a cost-effective option when gram-scale quantities are required for rodent PK/PD studies. Buyers may prioritize CAS 1251711-10-0 over amino-linked analogs due to the expectation of higher synthetic yields, shorter lead times, and lower per-gram cost, all of which are critical for budget-constrained academic or biotech procurement workflows [3].

Quote Request

Request a Quote for (E)-3-(furan-2-yl)-N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)acrylamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.